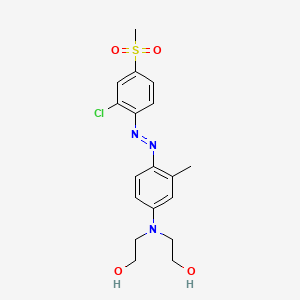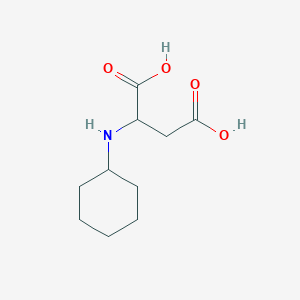
N-Cyclohexyl aspartic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl aspartic acid: is a derivative of aspartic acid, where the amino group is substituted with a cyclohexyl group. This modification imparts unique properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Direct Synthesis from Alkali Maleates and Primary Amines:
Reactants: Alkali maleates and primary amines.
Solvent: Dimethyl sulfoxide (DMSO).
-
Solid-Phase Aspartylation:
Reactants: Aspartic acid residues with side chain protecting groups.
Industrial Production Methods: The industrial production of N-Cyclohexyl aspartic acid typically involves large-scale synthesis using the above methods, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Cyclohexyl aspartic acid can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can target the carboxyl groups, converting them to alcohols.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various N-substituted derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Peptides: N-Cyclohexyl aspartic acid is used in the synthesis of N-linked glycopeptides, which are important in studying protein-carbohydrate interactions.
Biology:
Enzyme Studies: It serves as a model compound in studying enzyme-substrate interactions, particularly in the context of aspartic proteases.
Medicine:
Drug Development: The compound is explored for its potential in developing new pharmaceuticals, especially those targeting specific enzymes or receptors.
Industry:
Biocatalysis: this compound is used in biocatalytic processes to produce high-value chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-Cyclohexyl aspartic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclohexyl group enhances its binding affinity and specificity, leading to more effective inhibition or activation of the target. The pathways involved include enzyme catalysis and receptor-mediated signaling .
Comparison with Similar Compounds
- N-Hexyl aspartic acid
- N-Benzyl aspartic acid
- N-Methyl aspartic acid
Comparison:
- N-Hexyl aspartic acid: Similar in structure but with a hexyl group instead of a cyclohexyl group. It has different solubility and reactivity properties .
- N-Benzyl aspartic acid: Contains a benzyl group, which imparts aromatic characteristics, affecting its interaction with enzymes and receptors.
- N-Methyl aspartic acid: The simplest derivative with a methyl group, used as a reference compound in studying the effects of larger substituents.
Uniqueness: N-Cyclohexyl aspartic acid stands out due to its cyclohexyl group, which provides a balance between hydrophobicity and steric hindrance, making it suitable for a wide range of applications in chemistry, biology, and medicine.
Properties
Molecular Formula |
C10H17NO4 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-(cyclohexylamino)butanedioic acid |
InChI |
InChI=1S/C10H17NO4/c12-9(13)6-8(10(14)15)11-7-4-2-1-3-5-7/h7-8,11H,1-6H2,(H,12,13)(H,14,15) |
InChI Key |
ZFYIQPIHXRFFCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


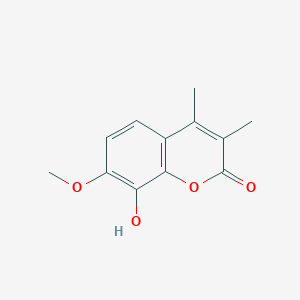
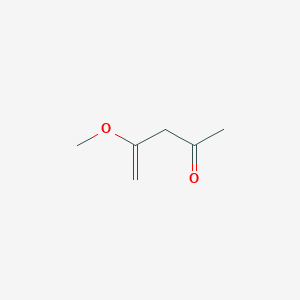
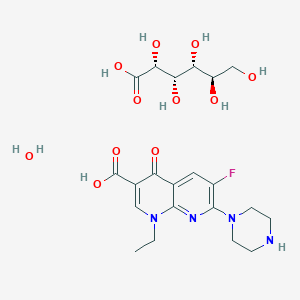

![L-Proline,2-[(2-chlorophenyl)methyl]-](/img/structure/B13805998.png)
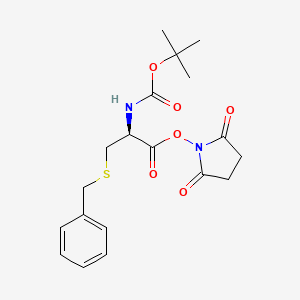
![1H,6H-[1,4]Dioxepino[2,3-f]benzimidazole(9CI)](/img/structure/B13806003.png)
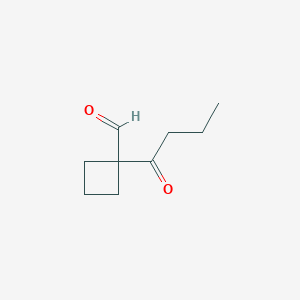
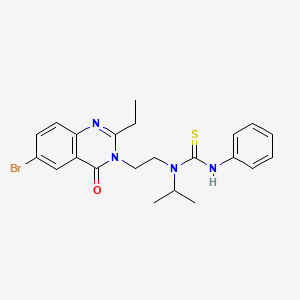
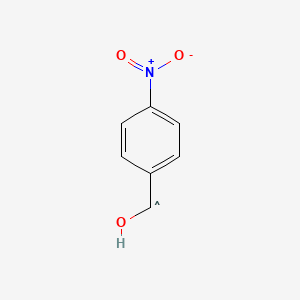
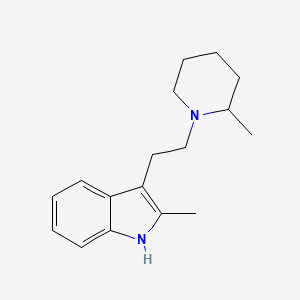
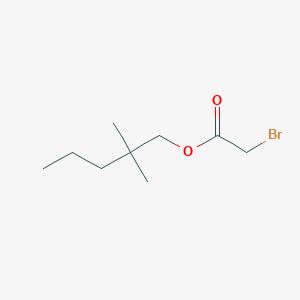
![3,7-Methano-1H-pyrrolo[2,1-C][1,4]oxazine](/img/structure/B13806021.png)
